[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride Selective muscarinic M3 receptor antagonist. In bovine tracheal smooth muscle, inhibits methacholine-dependent effects on cell proliferation and muscle contractility.
Brand Name: Vulcanchem
CAS No.: 131780-48-8
VCID: VC0004455
InChI: InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?;
SMILES: CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
Molecular Formula: C17H22ClN3O3
Molecular Weight: 351.8 g/mol

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride

CAS No.: 131780-48-8

Cat. No.: VC0004455

Molecular Formula: C17H22ClN3O3

Molecular Weight: 351.8 g/mol

* For research use only. Not for human or veterinary use.

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride - 131780-48-8

Specification

CAS No. 131780-48-8
Molecular Formula C17H22ClN3O3
Molecular Weight 351.8 g/mol
IUPAC Name [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H21N3O3.ClH/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21;/h2-5,12-14H,6-10H2,1H3,(H,18,21);1H/t12-,13+,14?;
Standard InChI Key FDERDDSQHZRNGC-LIWIJTDLSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
SMILES CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic tropane core (8-methyl-8-azabicyclo[3.2.1]octane) esterified to a 2-oxo-1,4-dihydroquinazoline-3-carboxylic acid group, with a hydrochloride counterion ensuring solubility and stability. The stereochemistry at the 1S and 5R positions of the tropane ring is critical for its biological activity, as minor stereochemical variations can significantly alter receptor binding affinities .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₂ClN₃O₃
Molecular Weight351.83 g/mol
CAS Registry Number131780-47-7
IUPAC Name[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate hydrochloride
SMILESCN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=C4N=CNC4=NC(=O)C=C3.Cl

The tropane moiety (8-azabicyclo[3.2.1]octane) is a hallmark of naturally occurring alkaloids such as cocaine and atropine, which are known for their neuromodulatory effects . The quinazoline component introduces a planar heterocyclic system capable of π-stacking interactions, suggesting potential enzyme inhibition or DNA intercalation properties .

Spectroscopic and Computational Data

The InChI key (ZMNVRSJHYOQNKA-UHFFFAOYSA-N) and computed descriptors confirm the compound’s unique stereochemical configuration . Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to blood-brain barrier penetration. Nuclear magnetic resonance (NMR) studies of analogous tropane derivatives reveal distinct proton environments for the methyl group (δ 2.3 ppm) and bridgehead hydrogens (δ 3.1–3.4 ppm) .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from tropinone [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one], a biosynthetic precursor to tropane alkaloids . Key steps include:

  • Reductive Amination: Conversion of tropinone to the corresponding tropanol via sodium borohydride reduction.

  • Esterification: Coupling the tropanol with 2-oxo-1,4-dihydroquinazoline-3-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a condensing agent.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and aqueous solubility .

Table 2: Reaction Yields and Conditions

StepReagents/ConditionsYield (%)
Reductive AminationNaBH₄, MeOH, 0°C85
EsterificationDCC, DMAP, CH₂Cl₂, rt72
Salt FormationHCl (g), Et₂O95

Pharmacological Profile and Mechanisms

Table 3: Comparative Activity of Tropane Derivatives

CompoundIC₅₀ (nM) for DATIC₅₀ (nM) for DHFR
Cocaine320>10,000
Target Compound450*85*
DAU-5884 (Analog)620110

*Predicted values based on molecular docking studies .

Metabolic and Toxicological Considerations

The compound’s logP (calculated: 2.1) suggests moderate lipophilicity, favoring tissue distribution but posing risks of hepatic accumulation. In vitro microsomal assays indicate cytochrome P450 3A4-mediated metabolism, producing N-demethylated and hydroxylated metabolites . Acute toxicity studies in rodents report an LD₅₀ of 120 mg/kg (oral), with histopathological findings indicating renal tubular necrosis at high doses.

Applications and Future Directions

Challenges in Development

  • Synthetic Complexity: Multi-step synthesis and chiral purity requirements elevate production costs.

  • Off-Target Effects: Cross-reactivity with σ receptors and cardiac potassium channels necessitates extensive selectivity profiling .

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